molecular formula C22H36N8O10 B14237830 L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine CAS No. 501646-20-4

L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine

Katalognummer: B14237830
CAS-Nummer: 501646-20-4
Molekulargewicht: 572.6 g/mol
InChI-Schlüssel: XANXWDGBEAJIGJ-XOLKAQDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine is a peptide composed of five amino acids: L-asparagine, L-proline, L-glutamine, L-threonine, and another L-asparagine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify the side chains of amino acids like threonine.

    Reduction: Reducing agents can be used to reduce disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Modified amino acids with oxidized side chains.

    Reduction: Reduced forms of amino acids or peptides.

Wissenschaftliche Forschungsanwendungen

L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Used in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various cellular pathways. For example, it could act as a substrate for enzymes involved in protein synthesis or degradation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-threonyl-L-proline
  • L-Asparaginyl-L-prolyl-L-glutaminyl-L-alanyl-L-threonyl-L-asparagine

Uniqueness

L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various biological molecules, making it versatile for different applications.

Eigenschaften

CAS-Nummer

501646-20-4

Molekularformel

C22H36N8O10

Molekulargewicht

572.6 g/mol

IUPAC-Name

(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H36N8O10/c1-9(31)17(20(37)28-12(22(39)40)8-16(26)34)29-18(35)11(4-5-14(24)32)27-19(36)13-3-2-6-30(13)21(38)10(23)7-15(25)33/h9-13,17,31H,2-8,23H2,1H3,(H2,24,32)(H2,25,33)(H2,26,34)(H,27,36)(H,28,37)(H,29,35)(H,39,40)/t9-,10+,11+,12+,13+,17+/m1/s1

InChI-Schlüssel

XANXWDGBEAJIGJ-XOLKAQDOSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)N)O

Kanonische SMILES

CC(C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)N)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.